Cas no 1376181-40-6 (6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide)
![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1376181-40-6x500.png)
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1376181-40-6
- EN300-26610791
- 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide
- 6-chloro-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)pyridine-3-sulfonamide
- Z1269630666
- AKOS033220342
-
- インチ: 1S/C12H9ClN4O3S/c1-7-10-4-8(5-15-12(10)20-16-7)17-21(18,19)9-2-3-11(13)14-6-9/h2-6,17H,1H3
- InChIKey: MMJUPZNMRXTBSD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)S(NC1=CN=C2C(C(C)=NO2)=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 324.0083890g/mol
- どういたいしつりょう: 324.0083890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610791-0.05g |
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide |
1376181-40-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamideに関する追加情報
Comprehensive Overview of 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide (CAS No. 1376181-40-6)
6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide (CAS No. 1376181-40-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This sulfonamide derivative combines a pyridine core with an oxazolo[5,4-b]pyridine moiety, making it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its molecular interactions and binding affinity with various biological targets, which could lead to breakthroughs in treating diseases or enhancing crop protection.
The compound's synthetic pathway and structure-activity relationship (SAR) have been extensively studied to optimize its efficacy. Its chloro and sulfonamide functional groups contribute to its reactivity, enabling modifications for tailored applications. In recent years, the demand for heterocyclic sulfonamides has surged, driven by their versatility in medicinal chemistry and agrochemical formulations. This aligns with the growing trend of precision medicine and sustainable agriculture, where targeted compounds like 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide play a pivotal role.
From a computational chemistry perspective, this compound's electronic properties and solubility parameters are critical for its performance in vivo or in formulations. Advances in AI-driven drug design have further accelerated its exploration, with algorithms predicting its bioavailability and toxicity profiles. Such innovations address common user queries like "how to improve sulfonamide stability" or "best practices for heterocyclic compound synthesis," making this compound a hotspot in scientific discussions.
In the context of green chemistry, researchers are also investigating eco-friendly synthesis routes for 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide, reducing waste and energy consumption. This resonates with the global push toward sustainable chemical production, a topic frequently searched in academic and industrial circles. Its potential applications in catalysis and material science further expand its relevance beyond life sciences.
Quality control and analytical methods for this compound, such as HPLC and mass spectrometry, are rigorously developed to ensure purity and consistency. These protocols are vital for meeting regulatory standards, a concern often raised by professionals in the field. The compound's stability under various conditions is another area of active research, addressing practical challenges in storage and transportation.
In summary, 6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide (CAS No. 1376181-40-6) represents a multifaceted compound with broad scientific and industrial implications. Its study bridges gaps between theoretical research and real-world applications, making it a subject of enduring interest in modern chemistry.
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